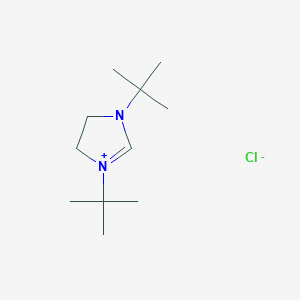

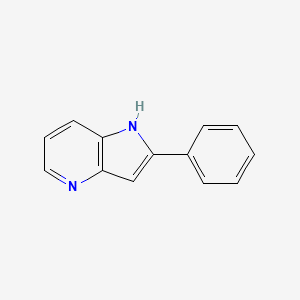

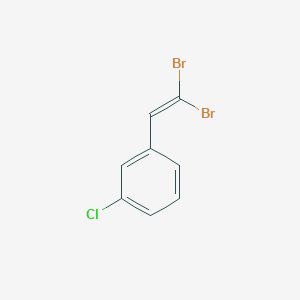

![molecular formula C8H6ClN3O2 B1366426 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 675111-88-3](/img/structure/B1366426.png)

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid” is a derivative of 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines have been studied extensively . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of diverse heterocyclic structures that are significant in medicinal chemistry. The chloro and carboxylic acid groups on the pyrazolopyridine core can undergo various reactions to create complex molecules with potential biological activities .

Development of Pharmaceutical Agents

The pyrazolopyridine scaffold is a common feature in molecules with pharmacological properties. Researchers have been exploring derivatives of this compound for their potential use as therapeutic agents in treating diseases due to their structural similarity to adenine and guanine .

Biological Activity Profiling

The compound’s derivatives are studied for their biological activities, including their role as enzyme inhibitors, receptor antagonists, or agonists. This helps in understanding the compound’s interaction with biological systems and its potential therapeutic effects .

Fluorescence Studies

Derivatives of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid exhibit strong fluorescence. This property is utilized in developing fluorescent probes for biological imaging and diagnostics .

Material Science Applications

The electronic properties of pyrazolopyridine derivatives make them suitable for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) .

Wirkmechanismus

Target of Action

Compounds with a similar pyrazolo[3,4-b]pyridine core structure have been reported to inhibit several important proteins, such as cycline-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Mode of Action

It is known that pyrazolo[3,4-b]pyridine compounds can interact with a variety of proteins, enzymes, and receptors in organisms via non-covalent interactions . This suggests that 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid may also interact with its targets in a similar manner.

Pharmacokinetics

Compounds with lower molecular weight and lipophilicity are anticipated to have enhanced paracellular and transcellular absorption characteristics .

Result of Action

Similar compounds have been reported to exhibit a broad spectrum of activity, including anti-microbial, anti-viral, anti-fungal, anti-hypertensive, analgesic, antiquorum-sensing, anti-cancer, anti-inflammatory, anti-alzheimer’s, anti-diabetic, anti-nociceptive, anti-tuberculosis and anti-leishmanial activities .

Eigenschaften

IUPAC Name |

4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-11-12)6(9)5(2-10-7)8(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQOQCPMNZFHHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466519 |

Source

|

| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675111-88-3 |

Source

|

| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

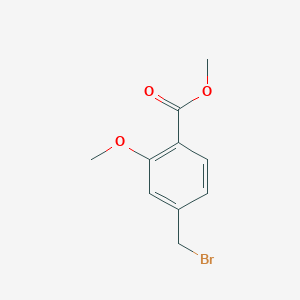

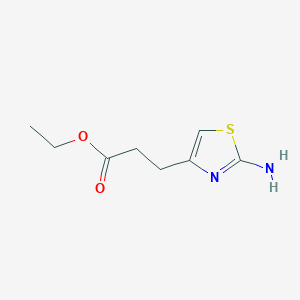

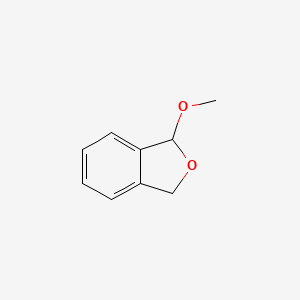

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)

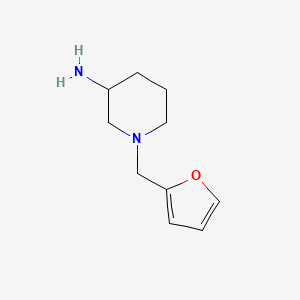

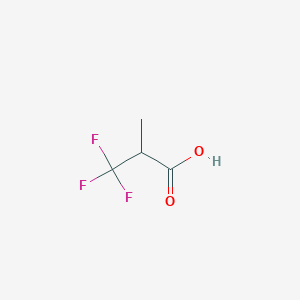

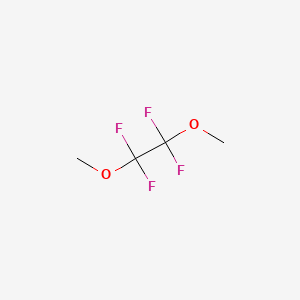

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

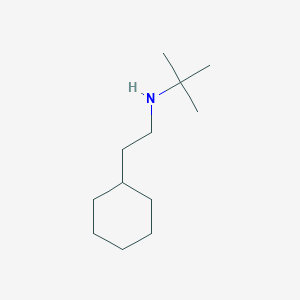

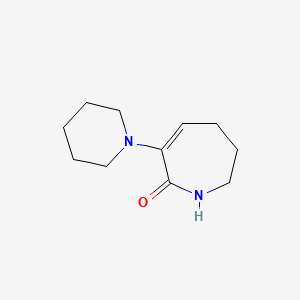

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)